1-Ethenyl-4-(4-phenoxyphenoxy)benzene
Description
Properties
CAS No. |
56167-77-2 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-ethenyl-4-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C20H16O2/c1-2-16-8-10-18(11-9-16)22-20-14-12-19(13-15-20)21-17-6-4-3-5-7-17/h2-15H,1H2 |
InChI Key |
MDYIMJYHCPWXAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Ethenyl-4-(trifluoromethyl)benzene (CAS 402-50-6)
- Molecular Formula : C₉H₇F₃
- Substituents : Ethenyl (-CH=CH₂) and trifluoromethyl (-CF₃) groups.
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing thermal stability and altering solubility compared to the phenoxyphenoxy group in the target compound. Applications include fluoropolymer precursors due to its resistance to degradation .
1-Ethenyl-4-(2-methylpropyl)benzene
- Molecular Formula : C₁₂H₁₆
- Substituents : Ethenyl and branched alkyl (2-methylpropyl) groups.
- Key Differences : The alkyl substituent increases hydrophobicity and reduces reactivity in polar solvents. This compound was identified as a photodegradation by-product, suggesting that alkylated analogs of the target compound may exhibit lower environmental persistence .
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Molecular Formula: C₁₆H₉NO₂
- Substituents: Ethynyl (-C≡CH) and nitro (-NO₂) groups.
- Key Differences: The ethynyl groups enable conjugation and cross-coupling reactions (e.g., Sonogashira coupling), while the nitro group enhances electron deficiency, making this compound suitable for optoelectronic materials. However, it poses higher toxicity risks (H302, H315) compared to ethenyl derivatives .
Physicochemical Properties
Solubility and Polarity
- 1-Ethoxy-4-((4-pentylphenyl)ethynyl)benzene (CAS 39969-29-4): The ethoxy (-OCH₂CH₃) and pentyl (-C₅H₁₁) groups improve solubility in nonpolar solvents, a property critical for liquid crystal applications. In contrast, the phenoxyphenoxy group in the target compound may reduce solubility due to increased aromaticity .
- 1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene (CAS 39969-28-3): With a molecular weight of 278.395 g/mol, this compound’s methoxy (-OCH₃) group provides moderate polarity, balancing solubility in both organic and aqueous phases .
Thermal Stability
- 1-Ethenyl-4-(trifluoromethyl)benzene: The -CF₃ group stabilizes the molecule against thermal decomposition, with a boiling point >200°C. The target compound’s phenoxyphenoxy group may offer similar stability but with higher rigidity .
- 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene (CAS 377776-32-4): Extended conjugation via ethynyl linkages increases thermal stability (melting point >260°C), though nitro groups may introduce sensitivity to light .
Polymer Chemistry
- This compound: Likely serves as a monomer for rigid, high-performance polymers due to its bulky substituents. Analogous compounds like 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene are used in conductive polymers for OLEDs .
Photodegradation Studies
- The detection of 1-ethenyl-4-(2-methylpropyl)benzene as a photodegradation by-product highlights the environmental fate of styrenic compounds. This suggests that the target compound may degrade into smaller aromatic fragments under UV exposure .
Q & A
Basic: What are the established synthetic methodologies for 1-Ethenyl-4-(4-phenoxyphenoxy)benzene, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves cross-coupling reactions, leveraging aromatic ether and ethenyl group formations. A common approach includes:
Suzuki-Miyaura Coupling : Reacting 4-phenoxyphenylboronic acid with 1-ethenyl-4-bromobenzene under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol with aqueous Na₂CO₃ .
Sonogashira Coupling : Using ethynylbenzene derivatives with halogenated phenoxyphenyl precursors in the presence of CuI and PdCl₂(PPh₃)₂ .
Critical Conditions :
- Temperature control (60–80°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., THF or DMF) to enhance catalyst efficiency.
- Monitoring via TLC or HPLC to optimize reaction time (typically 12–24 hrs).
Basic: How is the molecular structure of this compound validated post-synthesis?
Methodological Answer:
Structural validation employs a combination of analytical techniques:
X-ray Crystallography : Single-crystal diffraction data collected at 100 K, refined using SHELXL for bond length/angle precision .
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenoxy vs. ethenyl proton shifts in CDCl₃).
- FT-IR : Identify ether (C-O-C, ~1250 cm⁻¹) and vinyl (C=C, ~1630 cm⁻¹) groups.
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to assess torsional angles .
Dynamic NMR : Probe rotational barriers of phenoxy groups at variable temperatures (e.g., -40°C to 80°C) .
Solvent Polarity Studies : Analyze UV-Vis or fluorescence shifts in solvents of varying polarity to assess electronic environment mismatches .
Advanced: What methodologies are used to investigate its potential in material science applications?
Methodological Answer:
Aggregation-Induced Emission (AIE) Studies :
- Prepare thin films via spin-coating and measure photoluminescence quantum yield (PLQY) in solid vs. solution states .
- Compare with control compounds lacking ethenyl/phenoxy groups.
Electrochemical Analysis :
- Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) to determine HOMO/LUMO levels for OLED suitability.
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >300°C suggests suitability for high-temperature applications) .
Advanced: How can biological activity screening be designed for this compound?
Methodological Answer:
In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize assays .
ADMET Profiling :
- Caco-2 Permeability : Predict oral bioavailability.
- Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life .
Advanced: What strategies address low yields in large-scale synthesis?
Methodological Answer:
Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(OAc)₂) with heterogeneous variants (e.g., Pd/C) for recyclability .
Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
Byproduct Analysis : Use GC-MS to identify impurities (e.g., dehalogenated byproducts) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
